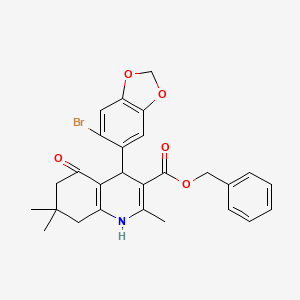![molecular formula C20H14INO3 B4962214 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, also known as ML352, is a synthetic compound that has been developed for potential use in the treatment of cancer. It was first synthesized in 2014 by researchers at the University of Michigan and has since been the subject of several scientific studies. In
Wirkmechanismus
The mechanism of action of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called MTH1. MTH1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and cell death. 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been shown to be highly selective for MTH1, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the activity of MTH1, it has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop a blood supply, which is essential for their growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several advantages for lab experiments. It is highly selective for MTH1, making it a useful tool for studying the role of this protein in cancer cells. It is also relatively easy to synthesize, making it suitable for large-scale production. However, 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. One area of interest is the development of more potent analogs of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide that can be used in cancer treatment. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. Finally, research is needed to determine the optimal dosing and delivery methods for 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in vivo. With continued research, 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has the potential to become an important tool in the fight against cancer.
Synthesemethoden
The synthesis of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves several steps, including the reaction of 3-iodobenzamide with dibenzo[b,d]furan-3-ol in the presence of a palladium catalyst. The resulting compound is then reacted with methoxyamine hydrochloride to form the final product, 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been the subject of several scientific studies, with a focus on its potential use in the treatment of cancer. One study found that 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide was effective against glioblastoma, a type of brain cancer, in vitro and in vivo. Another study found that 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide was able to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
3-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14INO3/c1-24-19-10-15-14-7-2-3-8-17(14)25-18(15)11-16(19)22-20(23)12-5-4-6-13(21)9-12/h2-11H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPIDGZJOXEVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![methyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4962138.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)
![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)


![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)
![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)

![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)


![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)